molecular formula C9H8N2O2 B1404654 3-Methoxy-1,6-naphthyridin-5(6H)-one CAS No. 1393553-06-4

3-Methoxy-1,6-naphthyridin-5(6H)-one

Cat. No. B1404654
M. Wt: 176.17 g/mol
InChI Key: UBMCCADQSDDDOO-UHFFFAOYSA-N
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Description

3-Methoxy-1,6-naphthyridin-5(6H)-one (3M1N) is a naturally occurring heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. It has been isolated from various plant sources, including the bark of the red sandalwood tree (Pterocarpus santalinus) and the fruits of the Chinese bayberry (Myrica rubra). 3M1N has been found to possess a range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-bacterial properties.

Scientific Research Applications

c-Met Kinase Inhibition

Wang et al. (2013) investigated the 1,6-naphthyridine motif, incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework. This led to the discovery of a new class of c-Met kinase inhibitors with potential therapeutic applications in cancer treatment (Wang et al., 2013).

Topoisomerase-I Targeting

Singh et al. (2003) studied derivatives of 5H-dibenzo[c,h][1,6]naphthyridin-6-ones, observing their potent TOP1-targeting activity and pronounced antitumor activity. This research highlights the potential of naphthyridine derivatives in cancer therapy (Singh et al., 2003).

Synthetic Methods and Biomedical Applications

Oliveras et al. (2021) provided a comprehensive review of the synthesis methods for 1,6-naphthyridin-2(1H)-ones and discussed their diverse biomedical applications. This review showcases the versatility of naphthyridines in medicinal chemistry (Oliveras et al., 2021).

Synthesis and Cell Line Activity of Angular Benzofuro Fused Naphthyridines

Murugesh et al. (2014) described the synthesis of novel compounds based on 2- substituted benzo(b)-furo(2,3-h)(1,6)naphthyridin-5(4H)-ones and evaluated their cytotoxicity against cancer cell lines, providing insights into structure-activity relationships in naphthyridine-based systems (Murugesh et al., 2014).

Acetylcholinesterase Inhibitory Activity

Almansour et al. (2015) synthesized a series of hexahydro-1,6-naphthyridines, assessing their acetylcholinesterase inhibitory activity for potential use in treating neurodegenerative diseases like Alzheimer's (Almansour et al., 2015).

Anti-Inflammatory and Antioxidant Efficacies

Lavanya et al. (2015) conducted a study on bioactive 1,6-naphthyridines synthesized via a multicomponent method, demonstrating significant anti-inflammatory and antioxidant activities. This suggests their potential therapeutic use in related disorders (Lavanya et al., 2015).

properties

IUPAC Name

3-methoxy-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-4-7-8(11-5-6)2-3-10-9(7)12/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMCCADQSDDDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1,6-naphthyridin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Boezio, KW Copeland, K Rex, B K. Albrecht… - 2016 - ACS Publications
Deregulation of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) has been implicated in several human cancers and is an attractive target for small molecule …
Number of citations: 34 pubs.acs.org

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